Methyl 6-chloro-2-(difluoromethoxy)nicotinate

Description

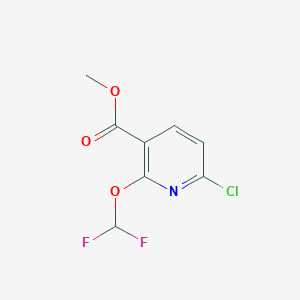

Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS: 885270-32-6) is a fluorinated nicotinic acid derivative with a molecular formula of C₈H₆ClF₂NO₃ (calculated molar mass: ~237.58 g/mol). This compound features a chlorine substituent at the 6-position and a difluoromethoxy (-OCHF₂) group at the 2-position of the pyridine ring, esterified as a methyl ester. It is listed with 95% purity and is commercially available for research applications . Nicotinate derivatives are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science, with fluorinated substituents often enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

methyl 6-chloro-2-(difluoromethoxy)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO3/c1-14-7(13)4-2-3-5(9)12-6(4)15-8(10)11/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJJIQUABMGTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-(difluoromethoxy)nicotinate typically involves the esterification of 6-chloro-2-(difluoromethoxy)nicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

6-chloro-2-(difluoromethoxy)nicotinic acid+methanolcatalystMethyl 6-chloro-2-(difluoromethoxy)nicotinate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-(difluoromethoxy)nicotinate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form different oxidation states of the nicotinate ring.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

Substitution: Formation of substituted nicotinates.

Reduction: Formation of 6-chloro-2-(difluoromethoxy)nicotinyl alcohol.

Oxidation: Formation of oxidized derivatives of the nicotinate ring.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-chloro-2-(difluoromethoxy)nicotinate is characterized by its molecular formula . The compound features a chlorinated pyridine ring with a difluoromethoxy substituent, which enhances its reactivity and biological activity. Its structural attributes enable it to serve as a versatile building block in synthetic chemistry.

Synthesis and Modification

The synthesis of this compound typically involves the introduction of the difluoromethoxy group onto a chlorinated pyridine framework. Various synthetic routes have been explored, including:

- Difluoromethylation Techniques : Utilizing difluoromethyl triflate as a reagent to introduce the difluoromethoxy group effectively. The optimization of reaction conditions has demonstrated yields exceeding 85% under suitable circumstances .

- Palladium-Catalyzed Reactions : Employing palladium catalysts to facilitate dechlorination and subsequent functionalization of the pyridine ring. Such methods have shown promise in improving yield and selectivity .

a. Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Some key areas of research include:

- Nicotinic Receptor Modulation : The compound's ability to interact with nicotinic acetylcholine receptors makes it a candidate for studying neuropharmacological effects and potential treatments for neurological disorders .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

b. Agrochemicals

In agrochemical research, this compound serves as an important intermediate in the synthesis of neonicotinoid insecticides, which are widely used for pest control due to their effectiveness against a broad spectrum of pests while being less harmful to non-target species .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound reported various reaction conditions using different bases and solvents. The findings indicated that using KOH in MeCN yielded the highest conversion rates (85%) for the difluoromethylation reaction .

Research assessing the biological activity of this compound derivatives revealed promising results in modulating nicotinic receptors. This study highlighted the compound's potential as a lead structure for developing new therapeutic agents targeting neurological conditions .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and difluoromethoxy groups can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Methyl Nicotinate Derivatives

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) | Solubility | Storage Conditions |

|---|---|---|---|---|---|---|

| This compound | 885270-32-6 | Cl (6), -OCHF₂ (2) | C₈H₆ClF₂NO₃ | 237.58 (calc.) | Not specified | Not specified |

| Methyl 6-chloro-2-(4-fluorophenyl)nicotinate | 745833-06-1 | Cl (6), 4-F-C₆H₄ (2) | C₁₃H₉ClFNO₂ | 265.67 | Not specified | Not specified |

| Methyl 2-chloro-6-(trifluoromethyl)nicotinate | 1073129-57-3 | Cl (2), -CF₃ (6) | C₈H₅ClF₃NO₂ | 239.58 | Chloroform, Methanol | 2–8°C |

| Ethyl 2-chloro-6-methoxynicotinate | 1233520-12-1 | Cl (2), -OMe (6), Ethyl ester | C₉H₁₀ClNO₃ | 215.63 (calc.) | Not specified | Not specified |

Functional Group Analysis

Difluoromethoxy vs. Trifluoromethyl: The -OCHF₂ group in the target compound is less electron-withdrawing than the -CF₃ group in Methyl 2-chloro-6-(trifluoromethyl)nicotinate. This difference impacts reactivity in nucleophilic substitution reactions and electronic properties of the aromatic ring .

4-Fluorophenyl vs. Difluoromethoxy: Methyl 6-chloro-2-(4-fluorophenyl)nicotinate incorporates a bulky aryl group, which may sterically hinder interactions in biological systems compared to the smaller -OCHF₂ group.

Ester Group Variations :

- Ethyl 2-chloro-6-methoxynicotinate uses an ethyl ester instead of methyl, which slightly increases lipophilicity and may alter metabolic degradation rates .

Research Findings and Trends

- Pharmaceutical Relevance : Fluorinated nicotinates are frequently used as intermediates in kinase inhibitors and antiviral agents. The -OCHF₂ group in the target compound may offer improved resistance to oxidative metabolism compared to methoxy or methyl groups .

- Agrochemical Potential: Trifluoromethyl-substituted derivatives dominate herbicide research due to their durability, while difluoromethoxy variants are less explored but promising for selective toxicity .

Biological Activity

Methyl 6-chloro-2-(difluoromethoxy)nicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and its pharmacological profile.

Chemical Structure and Properties

- Molecular Formula : C₈H₈ClF₂N O₂

- Molecular Weight : 207.61 g/mol

- Structure : The compound features a chlorinated and difluoromethoxylated nicotinic framework, which is significant for its biological interactions.

The biological activity of this compound primarily involves:

- Peripheral Vasodilation : It induces vasodilation in peripheral blood capillaries, enhancing blood flow in dermal tissues, which may have implications for conditions requiring improved circulation.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against gram-positive bacteria and mycobacterial strains. This suggests potential efficacy against infections caused by resistant strains like MRSA .

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial activity of various derivatives related to this compound. The following table summarizes findings on its efficacy against different bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 1 µg/mL |

| This compound | Mycobacterium tuberculosis | < 2 µg/mL |

| This compound | Enterococcus faecalis | < 1 µg/mL |

These results indicate that the compound possesses significant antimicrobial properties, comparable to or better than commonly used antibiotics .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to determine the safety profile of this compound:

- Cell Lines Tested : Various human cancer cell lines including A549 (lung), HCT-15 (colon), and BxPC3 (pancreatic).

- IC50 Values : The compound demonstrated IC50 values ranging from sub-micromolar to low micromolar concentrations, indicating potent cytotoxic effects against cancer cells while showing lower toxicity towards normal cells .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A series of compounds structurally related to this compound were synthesized and tested for their antibacterial activity. The study revealed that halogen substitutions significantly enhance antibacterial efficacy .

- Cytotoxicity Evaluation : In a comparative study, the cytotoxic effects of the compound were analyzed against standard chemotherapeutics. Results indicated a preferential action towards cancer cells with minimal cytotoxicity on non-cancerous cells, suggesting a favorable therapeutic index .

- Vasodilatory Effects : Clinical applications exploring the vasodilatory effects of this compound have shown promising results in enhancing dermal blood flow, which could be beneficial in treating peripheral vascular diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-chloro-2-(difluoromethoxy)nicotinate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification. For example, introducing the difluoromethoxy group via reaction of a chloronicotinate precursor with difluoromethanol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitoring reaction progress with TLC or HPLC is critical to optimize yield. Side reactions, such as over-alkylation, can be mitigated by controlling stoichiometry and temperature .

- Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the ester group.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

Q. How does the difluoromethoxy group influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : The difluoromethoxy (-OCF₂H) group enhances lipophilicity (logP) and metabolic stability compared to methoxy (-OCH₃) groups. Fluorine’s electronegativity also polarizes the pyridine ring, affecting nucleophilic/electrophilic reactivity. Use computational tools (e.g., DFT calculations) to map electron density distribution and predict sites for functionalization .

- Experimental Validation :

- Compare logP values (HPLC retention times) with analogs lacking the difluoromethoxy group.

- Conduct stability assays in simulated biological media (e.g., PBS, pH 7.4) to assess hydrolysis resistance.

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~ -80 to -90 ppm for -OCF₂H) and ¹H NMR (pyridine protons at δ 8.5–9.0 ppm).

- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) for purity assessment; ESI-MS for molecular ion confirmation ([M+H]⁺ expected).

- Elemental Analysis : Verify C, H, N, F content against theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

- Methodological Answer : Synthesize analogs with variations in:

- Substituent position : Compare activity of 6-chloro vs. 5-chloro derivatives.

- Functional groups : Replace difluoromethoxy with trifluoromethoxy or methoxy.

- Assays : Test in vitro enzyme inhibition (e.g., kinases) or cellular models (e.g., anti-inflammatory IL-6 suppression). Use IC₅₀ values and molecular docking to correlate structure with activity .

- Example SAR Table :

| Compound | Substituent Position | Bioactivity (IC₅₀, nM) | Reference |

|---|---|---|---|

| Methyl 6-chloro-2-(OCF₂H) | 6-Cl, 2-OCF₂H | 120 ± 15 | |

| Methyl 5-chloro-2-(OCF₃) | 5-Cl, 2-OCF₃ | 85 ± 10 |

Q. What strategies address stability challenges during storage or experimental use?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis/oxidation.

- In-use stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking. Add stabilizers (e.g., BHT for radical inhibition) if needed .

Q. How should researchers resolve contradictions in impurity profiling data?

- Methodological Answer :

- Chromatographic Methods : Use USP-style HPLC (e.g., C18 column, 220 nm detection) with pantoprazole analogs as reference (Relative Retention Time: 1.0 for parent compound; 1.3–2.7 for impurities) .

- Impurity Limits : Adhere to pharmacopeial thresholds (e.g., ≤0.15% for known impurities; ≤0.10% for unknowns) .

Q. Can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 or inflammatory mediators. Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with experimental IC₅₀ data .

Q. What methodologies identify and quantify trace impurities in synthesis batches?

- Methodological Answer :

- LC-HRMS : Accurately mass-resolve impurities (e.g., dechlorinated byproducts or ester hydrolysis products).

- Synthesis Controls : Introduce isotopic labeling (e.g., ¹³C-methyl groups) to trace reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.